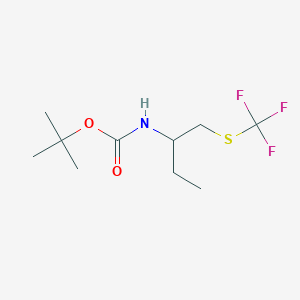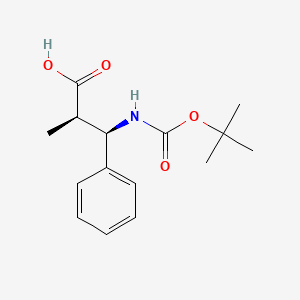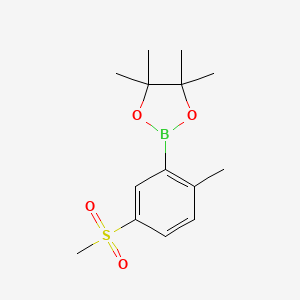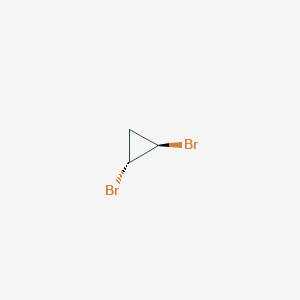![molecular formula C14H21N3O3 B11760451 tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a hydroxyimino-pyridinylbutyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate typically involves the following steps:
-
Formation of the Hydroxyimino Intermediate: : The starting material, 4-pyridin-2-ylbutan-2-one, undergoes an oximation reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the hydroxyimino intermediate.
-
Carbamate Formation: : The hydroxyimino intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine. This step introduces the tert-butyl carbamate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxyimino group can undergo oxidation to form a nitro group under strong oxidizing conditions.
-
Reduction: : The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation catalysts.
-
Substitution: : The pyridinyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of tert-butyl N-[(4Z)-4-nitro-4-pyridin-2-ylbutyl]carbamate.
Reduction: Formation of tert-butyl N-[(4Z)-4-amino-4-pyridin-2-ylbutyl]carbamate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In organic synthesis, tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be used as a probe to study enzyme mechanisms, particularly those involving oxime and carbamate functionalities. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
作用機序
The mechanism of action of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate would depend on its specific application. In biological systems, it may act by inhibiting enzymes through covalent modification of active site residues. The hydroxyimino group can form reversible covalent bonds with nucleophilic amino acids, while the carbamate group can interact with the enzyme’s active site.
類似化合物との比較
Similar Compounds
tert-Butyl N-[(4Z)-4-hydroxyimino-4-phenylbutyl]carbamate: Similar structure but with a phenyl group instead of a pyridinyl group.
tert-Butyl N-[(4Z)-4-hydroxyimino-4-benzylbutyl]carbamate: Similar structure but with a benzyl group.
tert-Butyl N-[(4Z)-4-hydroxyimino-4-ethylbutyl]carbamate: Similar structure but with an ethyl group.
Uniqueness
The presence of the pyridinyl group in tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
特性
分子式 |
C14H21N3O3 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-10-6-8-12(17-19)11-7-4-5-9-15-11/h4-5,7,9,19H,6,8,10H2,1-3H3,(H,16,18)/b17-12- |
InChIキー |
KRLFPXNJRLONFS-ATVHPVEESA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CC=CC=N1 |
正規SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)

![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)

![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)

![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)
![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
![2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)



![Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
